molecular formula C13H22ClN B2673668 spiro[adamantane-2,2'-pyrrolidine] hydrochloride CAS No. 158833-10-4

spiro[adamantane-2,2'-pyrrolidine] hydrochloride

Cat. No.: B2673668
CAS No.: 158833-10-4
M. Wt: 227.78
InChI Key: JZLIAHKBHSSGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[adamantane-2,2’-pyrrolidine] hydrochloride is a chemical compound characterized by a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts distinct physicochemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[adamantane-2,2’-pyrrolidine] hydrochloride typically involves multi-component reactions. One common method is the [3+2]-cycloaddition of azomethine ylides with suitable dipolarophiles. Azomethine ylides can be generated in situ from the reaction of isatin with amino acids such as sarcosine or proline . The reaction conditions often include mild heating and the use of solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of spiro[adamantane-2,2’-pyrrolidine] hydrochloride may involve the optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis have been explored to accelerate reaction rates and improve efficiency . The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[adamantane-2,2’-pyrrolidine] hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxindole derivatives, while reduction can produce spiro-amines.

Scientific Research Applications

Spiro[adamantane-2,2’-pyrrolidine] hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[adamantane-2,2’-pyrrolidine] hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The spirocyclic structure allows for unique binding interactions with biological macromolecules, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: A polycyclic amine with antiviral properties.

    Rimantadine: An antiviral drug similar to amantadine but with different pharmacokinetics.

    Spiro-oxindoles: Compounds with a spirocyclic framework similar to spiro[adamantane-2,2’-pyrrolidine].

Uniqueness

Spiro[adamantane-2,2’-pyrrolidine] hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct physicochemical properties. This structure allows for diverse applications in medicinal chemistry and materials science, making it a valuable compound for research and development.

Properties

IUPAC Name

spiro[adamantane-2,2'-pyrrolidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-2-13(14-3-1)11-5-9-4-10(7-11)8-12(13)6-9;/h9-12,14H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLIAHKBHSSGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3CC4CC(C3)CC2C4)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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